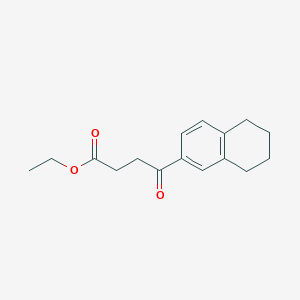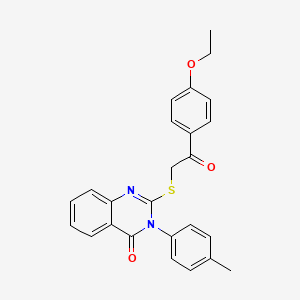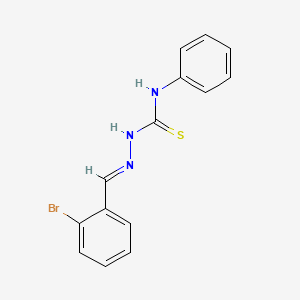
4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-méthylbenzoyl)-5-(4-fluorophényl)-1-(2-furylméthyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one est un composé organique synthétique qui appartient à la classe des pyrrolones
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(3-Fluoro-4-méthylbenzoyl)-5-(4-fluorophényl)-1-(2-furylméthyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one implique généralement des réactions organiques en plusieurs étapes. Les matières premières courantes comprennent les chlorures de benzoyle substitués, les dérivés fluorophényliques et les composés à base de furane. Les réactions peuvent impliquer :
Réactions de condensation : Combinaison du chlorure de benzoyle avec le dérivé fluorophénylique en milieu basique.
Cyclisation : Formation du cycle pyrrolone par cyclisation intramoléculaire.
Hydroxylation : Introduction du groupe hydroxyle à l’aide d’agents oxydants.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Cela peut inclure :
Catalyseurs : Utilisation de catalyseurs spécifiques pour augmenter les vitesses de réaction.
Contrôle de la température et de la pression : Maintien de conditions optimales de température et de pression.
Purification : Utilisation de techniques telles que la recristallisation ou la chromatographie pour la purification.
Analyse Des Réactions Chimiques
Types de réactions
4-(3-Fluoro-4-méthylbenzoyl)-5-(4-fluorophényl)-1-(2-furylméthyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion du groupe hydroxyle en groupe carbonyle à l’aide d’agents oxydants.
Réduction : Réduction du groupe carbonyle en groupe hydroxyle.
Substitution : Réactions de substitution halogénée sur le cycle fluorophénylique.
Réactifs et conditions courants
Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Tels que le borohydrure de sodium ou l’hydrure de lithium aluminium.
Solvants : Les solvants courants comprennent le dichlorométhane, l’éthanol et l’eau.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire une cétone, tandis que la réduction peut produire un alcool.
Applications de recherche scientifique
Chimie : Comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudier ses interactions avec les macromolécules biologiques.
Médecine : Enquêter sur son potentiel en tant qu’agent thérapeutique pour le traitement de maladies.
Industrie : Utiliser dans le développement de nouveaux matériaux ou procédés chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
Le mécanisme d’action de la 4-(3-Fluoro-4-méthylbenzoyl)-5-(4-fluorophényl)-1-(2-furylméthyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires spécifiques. Ceux-ci peuvent inclure :
Enzymes : Inhiber ou activer des enzymes spécifiques.
Récepteurs : Se lier aux récepteurs et moduler leur activité.
Voies : Affecter les voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(3-Fluorobenzoyl)-5-(4-fluorophényl)-1-(2-furylméthyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Méthylbenzoyl)-5-(4-fluorophényl)-1-(2-furylméthyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Unicité
La 4-(3-Fluoro-4-méthylbenzoyl)-5-(4-fluorophényl)-1-(2-furylméthyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one est unique en raison du motif de substitution spécifique sur les cycles benzoyle et phényle, ce qui peut conférer des activités biologiques et des propriétés chimiques distinctes.
Propriétés
Formule moléculaire |
C23H17F2NO4 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17F2NO4/c1-13-4-5-15(11-18(13)25)21(27)19-20(14-6-8-16(24)9-7-14)26(23(29)22(19)28)12-17-3-2-10-30-17/h2-11,20,27H,12H2,1H3/b21-19- |
Clé InChI |
AHTAXSSRTLZBKD-VZCXRCSSSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)/O)F |
SMILES canonique |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12012002.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12012016.png)

![5-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12012022.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012037.png)
![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012040.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012048.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)


![2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid](/img/structure/B12012064.png)



